molecular formula C15H19NO10 B1225812 DIMBOA glucoside CAS No. 113565-32-5

DIMBOA glucoside

Cat. No.: B1225812
CAS No.: 113565-32-5
M. Wt: 373.31 g/mol
InChI Key: WTGXAWKVZMQEDA-XFWGRBSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimboa-GLC, also known as dimboaglc, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Dimboa-GLC exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, dimboa-GLC is primarily located in the cytoplasm. Outside of the human body, dimboa-GLC can be found in cereals and cereal products, common wheat, corn, and fats and oils. This makes dimboa-GLC a potential biomarker for the consumption of these food products.

Properties

CAS No.

113565-32-5

Molecular Formula

C15H19NO10

Molecular Weight

373.31 g/mol

IUPAC Name

(2R)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15-/m1/s1

InChI Key

WTGXAWKVZMQEDA-XFWGRBSCSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N(C(=O)[C@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

SMILES

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O

melting_point

262-263°C

physical_description

Solid

Synonyms

2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-O-glucoside
2-O-glucopyranosyl-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one
DIMBOA-glc
DIMBOAGlc

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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